Cas no 2195941-06-9 (3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane)

3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane is a structurally complex bicyclic compound featuring a cyclopropylidene moiety and a 5-methylthiophene-2-carbonyl group. Its unique architecture, combining a rigid azabicyclo[3.2.1]octane core with functionalized heterocyclic and aliphatic substituents, makes it a valuable intermediate in medicinal chemistry and drug discovery. The compound’s stereoelectronic properties, conferred by the bicyclic framework and thiophene carbonyl group, may enhance binding affinity in target interactions. Its synthetic versatility allows for further derivatization, enabling exploration of structure-activity relationships. This compound is particularly relevant in the development of pharmacologically active molecules, including potential CNS-targeting agents, due to its balanced lipophilicity and conformational constraints.
3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane structure
2195941-06-9 structure
商品名:3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane
CAS番号:2195941-06-9
MF:C16H19NOS
メガワット:273.393162965775
CID:5469729

3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane 化学的及び物理的性質

名前と識別子

    • 3-cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane
    • (3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-(5-methylthiophen-2-yl)methanone
    • ((1r,5s)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)(5-methylthiophen-2-yl)methanone
    • 3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane
    • インチ: 1S/C16H19NOS/c1-10-2-7-15(19-10)16(18)17-13-5-6-14(17)9-12(8-13)11-3-4-11/h2,7,13-14H,3-6,8-9H2,1H3
    • InChIKey: VLDQXRVOKWKTLY-UHFFFAOYSA-N
    • ほほえんだ: S1C(C)=CC=C1C(N1C2C/C(=C3/CC/3)/CC1CC2)=O

計算された属性

  • せいみつぶんしりょう: 273.11873540 g/mol
  • どういたいしつりょう: 273.11873540 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 422
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48.6
  • ぶんしりょう: 273.4
  • 疎水性パラメータ計算基準値(XlogP): 3

3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6560-8753-40mg
3-cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane
2195941-06-9
40mg
$210.0 2023-09-08
Life Chemicals
F6560-8753-3mg
3-cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane
2195941-06-9
3mg
$94.5 2023-09-08
Life Chemicals
F6560-8753-50mg
3-cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane
2195941-06-9
50mg
$240.0 2023-09-08
Life Chemicals
F6560-8753-30mg
3-cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane
2195941-06-9
30mg
$178.5 2023-09-08
Life Chemicals
F6560-8753-25mg
3-cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane
2195941-06-9
25mg
$163.5 2023-09-08
Life Chemicals
F6560-8753-10μmol
3-cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane
2195941-06-9
10μmol
$103.5 2023-09-08
Life Chemicals
F6560-8753-1mg
3-cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane
2195941-06-9
1mg
$81.0 2023-09-08
Life Chemicals
F6560-8753-20μmol
3-cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane
2195941-06-9
20μmol
$118.5 2023-09-08
Life Chemicals
F6560-8753-75mg
3-cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane
2195941-06-9
75mg
$312.0 2023-09-08
Life Chemicals
F6560-8753-15mg
3-cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane
2195941-06-9
15mg
$133.5 2023-09-08

3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane 関連文献

3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octaneに関する追加情報

3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane: A Comprehensive Overview

The compound 3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane, identified by the CAS number 2195941-06-9, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique bicyclic structure, which includes a cyclopropylidene group and a thiophene moiety, making it a promising candidate for advanced chemical applications.

Recent studies have highlighted the importance of bicyclic compounds like this one in drug discovery and development. The presence of the cyclopropylidene group contributes to the molecule's stability and reactivity, while the 5-methylthiophene moiety enhances its electronic properties, making it suitable for use in pharmaceuticals and agrochemicals. Researchers have also explored its potential as a building block for constructing more complex molecular architectures.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the bicyclic core, followed by the introduction of the thiophene group through coupling reactions. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure samples, which are crucial for pharmacological studies.

In terms of applications, this compound has shown promise in the field of materials science, particularly in the development of advanced polymers and organic electronics. Its unique electronic properties make it a potential candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Additionally, its stability under harsh conditions suggests its suitability for industrial applications where durability is a critical factor.

Recent research has also focused on understanding the biological activity of this compound. Initial studies indicate that it exhibits moderate activity against certain enzymes, making it a potential lead compound for drug development. However, further studies are required to fully elucidate its pharmacokinetic properties and safety profile.

The structural complexity of this compound presents both challenges and opportunities for chemists. While its synthesis requires precise control over reaction conditions, its intricate architecture offers a wealth of possibilities for customization and functionalization. This makes it an attractive target for researchers seeking to develop novel chemical entities with tailored properties.

In conclusion, 3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane represents a significant advancement in organic chemistry, with potential applications across multiple disciplines. As research continues to uncover its full potential, this compound is poised to play a key role in shaping the future of chemical innovation.

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